Cas no 2171938-27-3 (4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid)

4-Chloro-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid is a specialized chemical compound primarily used in peptide synthesis and organic chemistry research. Its key structural features include a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which offers selective deprotection under mild basic conditions, enhancing its utility in solid-phase peptide synthesis (SPPS). The chloro and methyl substituents contribute to its stability and reactivity, making it suitable for controlled coupling reactions. This compound is valued for its high purity and compatibility with standard peptide synthesis protocols, ensuring efficient incorporation into complex molecular architectures. Its well-defined properties make it a reliable choice for researchers requiring precise and reproducible synthetic intermediates.
4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid structure
2171938-27-3 structure
商品名:4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid
CAS番号:2171938-27-3
MF:C26H23ClN2O5
メガワット:478.924226045609
CID:5800642
PubChem ID:165672597

4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid
    • EN300-1493026
    • 2171938-27-3
    • 4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
    • インチ: 1S/C26H23ClN2O5/c1-26(2,24(32)28-22-13-15(27)11-12-20(22)23(30)31)29-25(33)34-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21H,14H2,1-2H3,(H,28,32)(H,29,33)(H,30,31)
    • InChIKey: DXBYTXJNBPPHSG-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(C(=O)O)=C(C=1)NC(C(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 478.1295495g/mol
  • どういたいしつりょう: 478.1295495g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 752
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.3

4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1493026-500mg
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
500mg
$535.0 2023-09-28
Enamine
EN300-1493026-1000mg
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
1000mg
$557.0 2023-09-28
Enamine
EN300-1493026-100mg
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
100mg
$490.0 2023-09-28
Enamine
EN300-1493026-250mg
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
250mg
$513.0 2023-09-28
Enamine
EN300-1493026-2500mg
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
2500mg
$1089.0 2023-09-28
Enamine
EN300-1493026-5000mg
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
5000mg
$1614.0 2023-09-28
Enamine
EN300-1493026-50mg
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
50mg
$468.0 2023-09-28
Enamine
EN300-1493026-10000mg
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
10000mg
$2393.0 2023-09-28
Enamine
EN300-1493026-1.0g
4-chloro-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanamido]benzoic acid
2171938-27-3
1g
$0.0 2023-06-05

4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid 関連文献

4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acidに関する追加情報

Professional Introduction to 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic Acid (CAS No. 2171938-27-3)

4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid, with the CAS number 2171938-27-3, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The unique structural features of this molecule, particularly its 4-chloro and benzoic acid moieties, contribute to its distinct chemical properties and reactivity, which are crucial for its utility in synthetic chemistry and drug development.

The molecular structure of 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid is characterized by a benzene ring substituted with a chloro group at the fourth position. This substitution enhances the electrophilicity of the benzene ring, making it more susceptible to nucleophilic attack. Additionally, the presence of an amide group linked to a fluoren-9-ylmethoxycarbonyl moiety introduces a high degree of complexity and functionality to the molecule. This structural arrangement not only influences its chemical behavior but also plays a critical role in determining its biological activity.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The amide functionality in 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid suggests potential interactions with biological targets such as enzymes and receptors. The fluoren-9-ylmethoxycarbonyl group, in particular, is known for its ability to enhance the solubility and stability of peptides and proteins, which can be advantageous in drug design.

The synthesis of 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the 4-chloro group typically involves halogenation reactions, while the incorporation of the amide bond necessitates careful consideration of coupling reagents and solvents. The use of protecting groups to safeguard sensitive functionalities during synthesis is also essential.

The biological activity of this compound has been explored in several preclinical studies. Research indicates that it may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammatory diseases and cancer. The unique combination of structural elements in 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid allows it to interact with multiple targets simultaneously, which could lead to synergistic therapeutic effects.

In conclusion, 4-chloro-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidobenzoic acid (CAS No. 2171938-27-3) is a multifaceted compound with significant potential in pharmaceutical research. Its complex structure and unique functional groups make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.

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